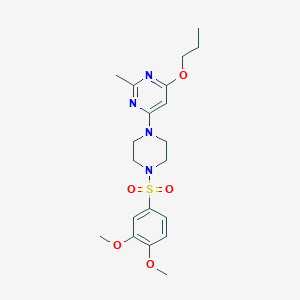

![molecular formula C17H12ClN3S2 B3005289 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-69-3](/img/structure/B3005289.png)

2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

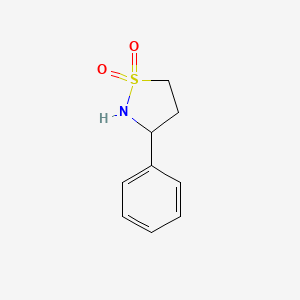

The compound 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities, including antitumor properties. The specific structure of this compound suggests potential biological activity, possibly as an antitumor agent, given the known activities of similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various routes. For instance, 2-(4-aminophenyl)benzothiazoles have been synthesized with high yields using simple methods, as demonstrated in the synthesis of compounds with potent inhibitory activity against breast cancer cell lines . Another study reports the synthesis of amino 4-chloro benzothiazole with a high yield of 94.8%, indicating that the synthesis of such compounds can be optimized for high efficiency . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial in determining their biological activity. Structure-activity relationship studies have shown that the activity of these compounds can be significantly influenced by substitutions on the phenyl ring and the heterocyclic moiety . The presence of a chloro-substituent, as in the compound of interest, has been associated with potent activity extending to various cell lines, including ovarian, lung, and renal cell lines . The molecular structure of this compound, with its specific substituents, could be indicative of its potential biological activities.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions that are essential for their biological function. Metabolic transformations such as N-acetylation and oxidation have been observed in sensitive cell lines, and these transformations are believed to play a central role in the antitumor activities of these compounds . The nature of the substituents on the benzothiazole ring can dictate the predominant metabolic process, which in turn can influence the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. While the specific properties of 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile are not detailed in the provided papers, it can be inferred that the compound would exhibit properties consistent with other benzothiazole derivatives. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems and its potential as a therapeutic agent.

Propiedades

IUPAC Name |

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22)/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOGNPBEMFQPQM-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3005209.png)

![3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3005215.png)

![(S)-[1,4]Oxazepan-6-ol](/img/structure/B3005217.png)

![6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3005218.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3005227.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)